Cas no 31769-45-6 (Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]-)
![Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- structure](https://www.kuujia.com/scimg/cas/31769-45-6x500.png)
Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]-
- 1-[4-(2-hydroxyethoxy)phenyl]ethanone
- 31769-45-6
- 1-(4-(2-hydroxyethoxy)phenyl)ethanone
- 1-[4-(2-hydroxyethoxy)phenyl]ethan-1-one
- SB84204
- MFCD00020597
- 4'-(2-HYDROXYETHOXY)ACETOPHENONE
- 2-(4-acetylphenoxy)ethanol
- E89341
- GAGUQISURGFYNC-UHFFFAOYSA-N
- DTXSID20389061
- DB-089264
- CS-0195904
- AKOS000176174
- SCHEMBL78852
- 1-[4-(2-Hydroxy-ethoxy)-phenyl]-ethanone
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- Inchi: InChI=1S/C10H12O3/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,11H,6-7H2,1H3
- InChI Key: GAGUQISURGFYNC-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=C(C=C1)OCCO
Computed Properties
- Exact Mass: 180.07866
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.133±0.06 g/cm3(Predicted)
- Melting Point: 73-74 °C(Solv: benzene (71-43-2))
- Boiling Point: 140-142 °C(Press: 0.8 Torr)
- PSA: 46.53
Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00CNXA-1g |
1-[4-(2-hydroxyethoxy)phenyl]ethanone |
31769-45-6 | 95% | 1g |
$800.00 | 2025-02-12 | |
Crysdot LLC | CD12084323-1g |
1-(4-(2-Hydroxyethoxy)phenyl)ethanone |
31769-45-6 | 95+% | 1g |
$350 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266574-500mg |
1-(4-(2-Hydroxyethoxy)phenyl)ethanone |
31769-45-6 | 95+% | 500mg |
¥3966.00 | 2024-08-02 | |
Aaron | AR00CNXA-250mg |
1-[4-(2-hydroxyethoxy)phenyl]ethanone |
31769-45-6 | 95% | 250mg |
$500.00 | 2025-02-12 | |
Alichem | A019111876-5g |
1-(4-(2-Hydroxyethoxy)phenyl)ethanone |
31769-45-6 | 95% | 5g |
$1050.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266574-1g |
1-(4-(2-Hydroxyethoxy)phenyl)ethanone |
31769-45-6 | 95+% | 1g |
¥4226.00 | 2024-08-02 | |
Crysdot LLC | CD12084323-5g |
1-(4-(2-Hydroxyethoxy)phenyl)ethanone |
31769-45-6 | 95+% | 5g |
$1050 | 2024-07-24 |
Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]-
Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- (CAS No. 31769-45-6): A Comprehensive Overview in Modern Chemical Research
Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]-, identified by its unique Chemical Abstracts Service (CAS) number 31769-45-6, is a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, featuring a keto group and an ethoxyphenyl moiety, has garnered attention due to its structural versatility and potential biological activities. The compound's unique architecture, combining a 2-hydroxyethoxy substituent with a benzene ring, makes it a valuable scaffold for the development of novel therapeutic agents.
The structural features of Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- contribute to its reactivity and functionality. The presence of the keto group at the C1 position allows for various chemical modifications, including condensation reactions with nucleophiles, which can lead to the formation of more complex derivatives. Additionally, the 2-hydroxyethoxyphenyl moiety introduces both hydrophilic and hydrophobic interactions, making it an attractive candidate for drug design. This balance between polar and non-polar regions enhances solubility and bioavailability, critical factors in pharmaceutical applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The ethoxyphenyl group, in particular, has been studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory pathways. Such findings have spurred further investigation into the biological effects of Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]-, with a focus on its potential as an anti-inflammatory agent.
One of the most compelling aspects of this compound is its ability to interact with biological targets in multiple ways. The hydroxyl group on the ethoxy side chain can engage in hydrogen bonding with polar residues in proteins or nucleic acids, while the aromatic ring can participate in π-stacking interactions. These features make it a versatile scaffold for designing molecules that can precisely target specific biological pathways. Moreover, the compound's stability under various conditions makes it suitable for both in vitro and in vivo studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- and biological targets with greater accuracy. Molecular docking studies have suggested that this compound could bind to enzymes such as cyclooxygenase-2 (COX-2), which is implicated in pain and inflammation. These computational findings have guided experimental efforts to synthesize and test analogs with enhanced activity.
The synthesis of Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- presents both challenges and opportunities for synthetic chemists. Traditional methods involve multi-step reactions starting from readily available precursors like acetophenone and ethylene oxide derivatives. However, recent innovations in green chemistry have led to more sustainable synthetic routes that minimize waste and reduce energy consumption. These advancements not only improve efficiency but also align with global efforts to promote environmentally friendly chemical practices.
From a pharmaceutical perspective, the potential applications of Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- are vast. Beyond its anti-inflammatory properties, this compound has shown preliminary evidence of antioxidant activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders. Additionally, its structural similarity to known pharmacophores suggests that it may exhibit other therapeutic effects upon further exploration.
The role of analytical techniques in studying this compound cannot be overstated. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential tools for characterizing its purity and confirming its molecular structure. These techniques provide critical data that inform subsequent biological testing and help ensure that researchers are working with a consistent and reliable sample.
In conclusion,Ethanone, 1-[4-(2-hydroxyethoxy)phenyl]- (CAS No. 31769-45-6) represents a promising candidate for further research in chemical biology and drug discovery. Its unique structural features offer multiple avenues for functionalization, while its potential biological activities make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing our understanding of molecular interactions and their implications for human health.
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